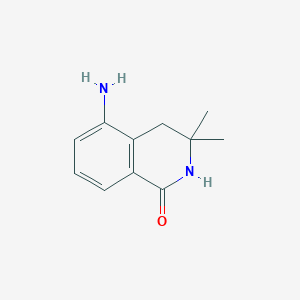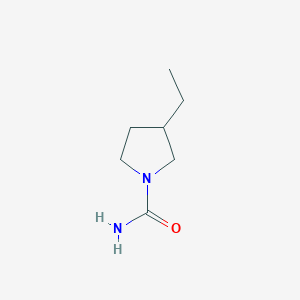![molecular formula C17H20N2O3S2 B2385795 5-Ethyl-N-[4-Methyl-3-(2-Oxopyrrolidin-1-yl)phenyl]thiophen-2-sulfonamid CAS No. 941872-22-6](/img/structure/B2385795.png)
5-Ethyl-N-[4-Methyl-3-(2-Oxopyrrolidin-1-yl)phenyl]thiophen-2-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide, also known as EHT 1864, is a small molecule inhibitor of the Rho family of GTPases. It was first identified as a potential therapeutic agent for cancer due to its ability to inhibit cell migration and invasion. Since then, it has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide 1864 inhibits the Rho family of GTPases, which are involved in various cellular processes, including cell migration, invasion, and proliferation. By inhibiting these processes, 5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide 1864 can potentially prevent the spread of cancer cells and reduce inflammation in cardiovascular diseases.
Biochemical and Physiological Effects:
5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide 1864 has been shown to have several biochemical and physiological effects, including inhibition of cell migration and invasion, reduction of inflammation, and neuroprotection. It has also been shown to have anti-tumor effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide 1864 in lab experiments is its ability to selectively inhibit the Rho family of GTPases, which allows for more precise targeting of cellular processes. However, one limitation is that it may not be effective in all types of cancer or diseases, and more research is needed to determine its optimal therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on 5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide 1864. One area of interest is its potential use in combination with other therapeutic agents to enhance its effectiveness. Another area of interest is its potential use in personalized medicine, where it could be used to target specific cellular processes in individual patients. Additionally, more research is needed to determine its optimal dosage and administration route for various diseases.
Synthesemethoden
The synthesis of 5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide 1864 involves several steps, including the reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)phenylboronic acid with 5-ethylthiophene-2-sulfonyl chloride in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain 5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide 1864 in its pure form.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen und seine Derivate, einschließlich “5-Ethyl-N-[4-Methyl-3-(2-Oxopyrrolidin-1-yl)phenyl]thiophen-2-sulfonamid”, sind eine bedeutende Klasse heterocyclischer Verbindungen mit interessanten Anwendungen in der medizinischen Chemie . Es wurde berichtet, dass sie eine breite Palette therapeutischer Eigenschaften besitzen .
Entzündungshemmende Eigenschaften
Thiophen-basierte Verbindungen weisen entzündungshemmende Eigenschaften auf . Dies deutet darauf hin, dass “this compound” möglicherweise zur Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden könnte .
Antimikrobielle Eigenschaften
Thiophenderivate zeigen auch antimikrobielle Eigenschaften . Dies deutet darauf hin, dass “this compound” bei der Entwicklung neuer antimikrobieller Wirkstoffe verwendet werden könnte .
Antikrebs-Eigenschaften
Es wurde festgestellt, dass Thiophen-basierte Verbindungen Antikrebs-Eigenschaften aufweisen . Dies deutet darauf hin, dass “this compound” möglicherweise zur Behandlung von Krebs eingesetzt werden könnte .
Organische Halbleiter
Thiophen-vermittelte Moleküle spielen eine herausragende Rolle bei der Entwicklung organischer Halbleiter . Dies deutet darauf hin, dass “this compound” bei der Entwicklung neuer organischer Halbleiter verwendet werden könnte .
Organische Leuchtdioden (OLEDs)
Thiophenderivate werden bei der Herstellung von organischen Leuchtdioden (OLEDs) verwendet . Dies deutet darauf hin, dass “this compound” möglicherweise zur Herstellung neuer OLEDs verwendet werden könnte .
Eigenschaften
IUPAC Name |
5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-14-8-9-17(23-14)24(21,22)18-13-7-6-12(2)15(11-13)19-10-4-5-16(19)20/h6-9,11,18H,3-5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFHTKKMCOLPGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2385712.png)
![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2385714.png)
![3-methyl-4-oxo-N-(o-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2385715.png)

![1-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2385718.png)

![2-[2-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2385720.png)
![3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine](/img/structure/B2385721.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2385726.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-methanesulfonylethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2385729.png)
![4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2385732.png)
